4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine
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Overview
Description
4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chloroethoxy, chloromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chloroethoxy and chloromethyl groups. Common reagents used in these reactions include chlorinating agents and alkylating agents under controlled conditions to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 4-(2-Chloroethoxy)-3-methylpyridine
- 2-(Chloromethyl)-3-methylpyridine
- 4-(2-Methoxyethoxy)-2-(chloromethyl)-3-methylpyridine
Uniqueness
4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H11Cl2NO |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
4-(2-chloroethoxy)-2-(chloromethyl)-3-methylpyridine |
InChI |
InChI=1S/C9H11Cl2NO/c1-7-8(6-11)12-4-2-9(7)13-5-3-10/h2,4H,3,5-6H2,1H3 |
InChI Key |
AWLZGTDOLIPFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCCCl |
Origin of Product |
United States |
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